

Technical Support Center: SK-J003-1n Catalyst

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SK-J003-1n**

Cat. No.: **B15561560**

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and organic chemistry professionals on the use and handling of the nickel catalyst **SK-J003-1n**, with a focus on its long-term stability in dimethyl sulfoxide (DMSO). As specific long-term stability data for **SK-J003-1n** in DMSO is not publicly available, the information provided is based on the general properties of organometallic nickel-phosphine complexes and best practices for their handling.

Frequently Asked Questions (FAQs)

Q1: What is **SK-J003-1n** and what are its primary applications?

SK-J003-1n is a nickel catalyst with the CAS number 2049086-35-1.[1][2] It is primarily used as a ligand in organic synthesis to enhance the selectivity and efficiency of cross-coupling reactions.[1][2] Its molecular formula is C₄₃H₆₀ClFeNNiP₂, and it has a molecular weight of 802.88 g/mol .[2] Such catalysts are crucial in the development of new compounds and materials science.[1]

Q2: What are the recommended storage conditions for **SK-J003-1n**?

While specific data for **SK-J003-1n** is limited, a closely related compound, SK-J002-1n, offers guidance on storage. It is recommended to store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent, the solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q3: Is **SK-J003-1n** soluble in DMSO?

Yes, **SK-J003-1n** is expected to be soluble in DMSO.[3] However, it is always advisable to test solubility with a small amount of the catalyst before preparing a bulk solution.

Q4: What factors can affect the stability of **SK-J003-1n** in DMSO solution?

The stability of organometallic catalysts like **SK-J003-1n** in solution can be influenced by several factors:

- Atmosphere: Exposure to air (oxygen) and moisture can lead to degradation of the catalyst. It is crucial to handle the solid and its solutions under an inert atmosphere (e.g., argon or nitrogen).
- Temperature: Elevated temperatures can accelerate decomposition. Solutions should be stored at low temperatures as recommended.
- Light: Exposure to light can also promote degradation of photosensitive compounds. Storing solutions in amber vials or wrapped in foil is a good practice.
- Purity of DMSO: Using anhydrous, high-purity DMSO is essential to prevent degradation of the catalyst by water or other reactive impurities.

Q5: How many freeze-thaw cycles can a DMSO stock solution of **SK-J003-1n** tolerate?

There is no specific data on the number of freeze-thaw cycles **SK-J003-1n** can withstand. However, for organometallic compounds, it is best to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is highly recommended to maintain the integrity of the catalyst.

Troubleshooting Guides

Problem 1: Inconsistent or low yield in cross-coupling reaction.

Potential Cause	Troubleshooting Steps
Catalyst Inactivity	<ul style="list-style-type: none">- Verify Catalyst Integrity: Ensure the solid catalyst has been stored correctly. Prepare fresh DMSO stock solutions.- Inert Atmosphere: Check for leaks in your inert gas setup. Ensure all glassware was properly dried and the reaction was set up under a positive pressure of inert gas.- Solvent Quality: Use anhydrous, degassed DMSO for preparing stock solutions and for the reaction.
Sub-optimal Reaction Conditions	<ul style="list-style-type: none">- Temperature: Optimize the reaction temperature. Higher temperatures can sometimes lead to catalyst decomposition.- Concentration: Vary the concentration of the catalyst and substrates.- Ligand-to-Metal Ratio: If applicable, optimize the ligand-to-nickel ratio.
Reagent Purity	<ul style="list-style-type: none">- Substrates: Ensure the purity of your starting materials. Impurities can poison the catalyst.- Base: The choice and purity of the base are critical in many cross-coupling reactions. Ensure the base is anhydrous.

Problem 2: Difficulty dissolving SK-J003-1n in DMSO.

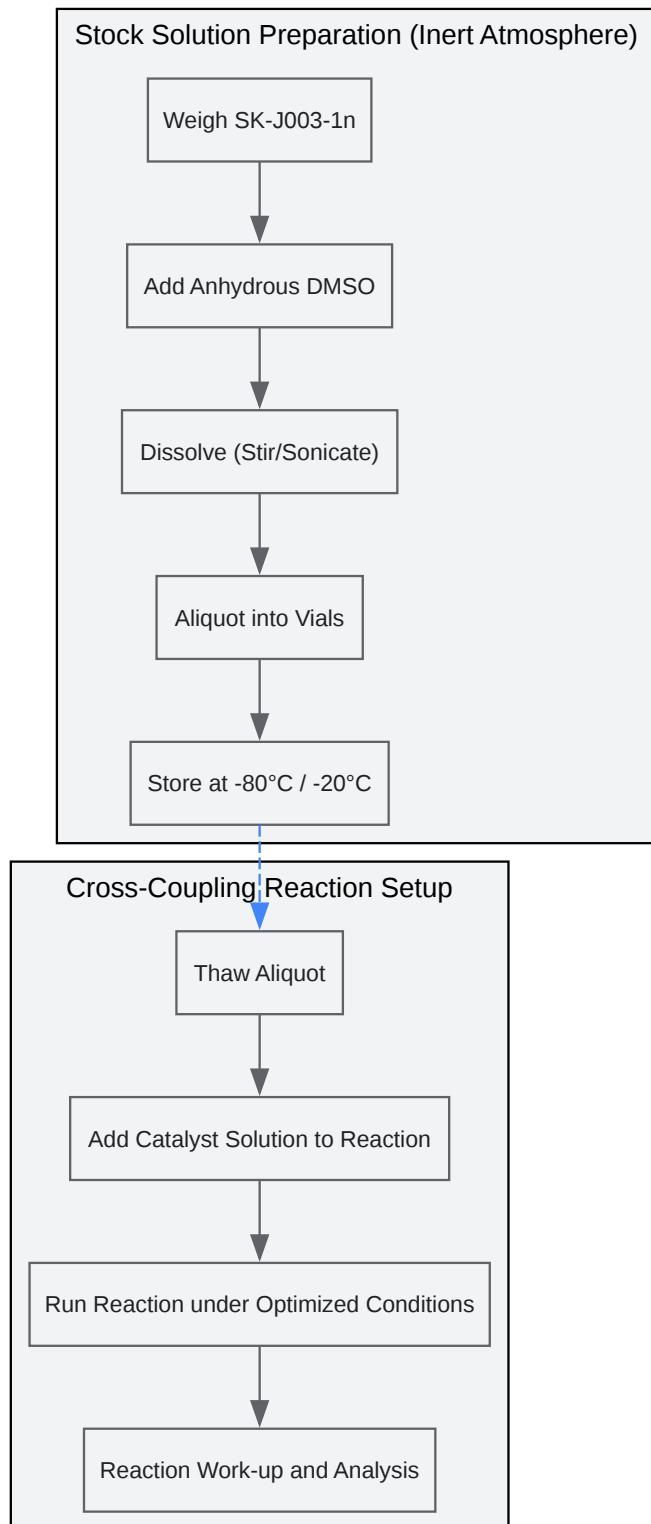
Potential Cause	Troubleshooting Steps
Incomplete Dissolution	<ul style="list-style-type: none">- Sonication: Use an ultrasonic bath to aid dissolution.- Gentle Warming: Gently warm the solution (e.g., to 30-40°C). Avoid excessive heat which could degrade the catalyst.- Vortexing: Mix thoroughly by vortexing.
Low-Quality DMSO	<ul style="list-style-type: none">- Ensure you are using anhydrous, high-purity DMSO. Water content can affect solubility.

Experimental Protocols

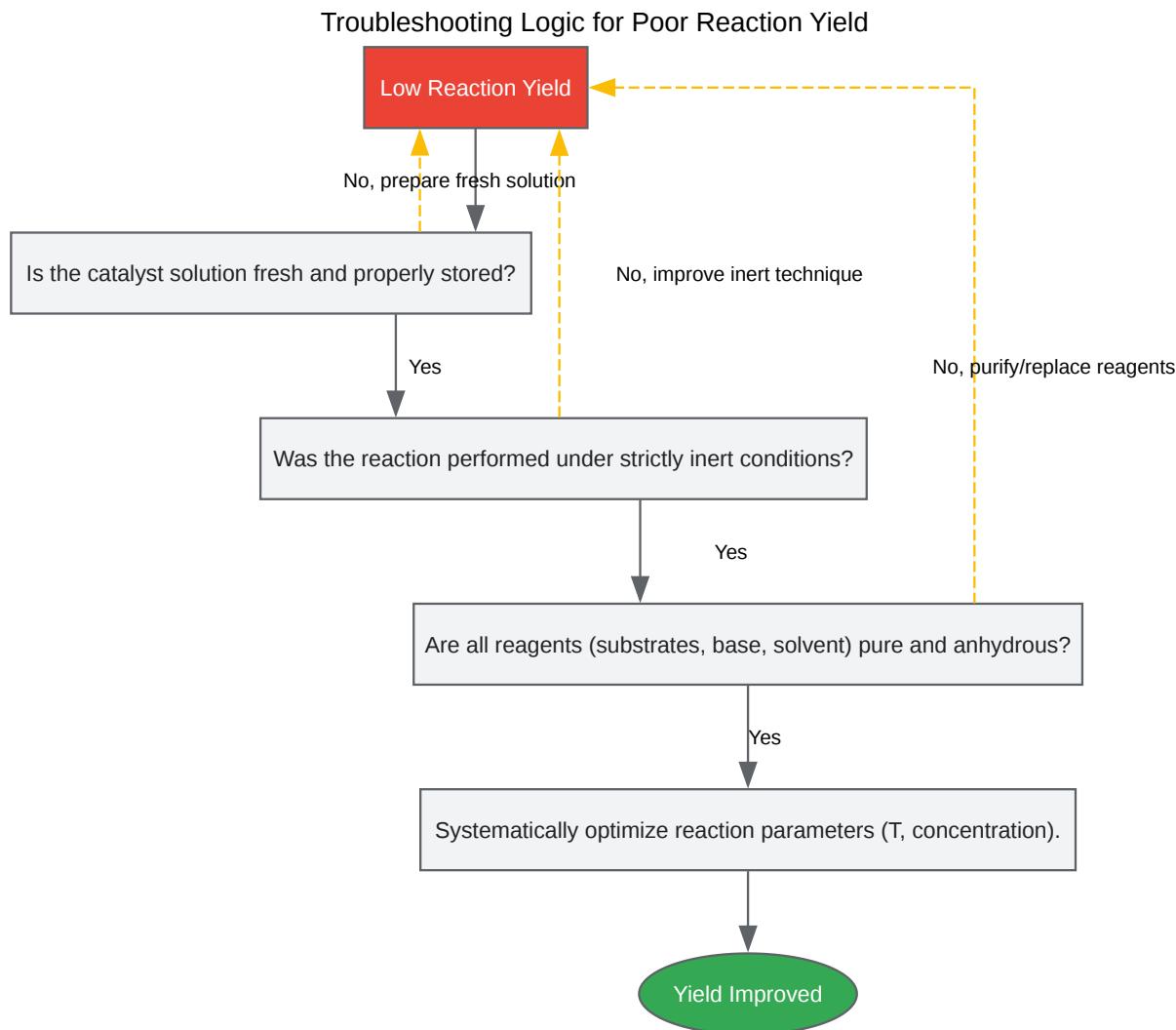
Protocol 1: Preparation of a Stock Solution of **SK-J003-1n** in DMSO

Objective: To prepare a standardized stock solution of **SK-J003-1n** for use in cross-coupling reactions.

Materials:


- **SK-J003-1n** powder
- Anhydrous DMSO
- Inert gas (Argon or Nitrogen) supply
- Schlenk flask or oven-dried vial with a septum-sealed cap
- Syringes and needles
- Magnetic stir bar

Methodology:


- Under a positive pressure of inert gas, weigh the desired amount of **SK-J003-1n** into an oven-dried Schlenk flask or vial containing a magnetic stir bar.
- Add the required volume of anhydrous DMSO via syringe to achieve the target concentration.
- Seal the flask or vial under the inert atmosphere.
- Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
- Store the stock solution at -80°C or -20°C in small aliquots to minimize freeze-thaw cycles.

Visualizations

Experimental Workflow: Preparing and Using SK-J003-1n Solution

[Click to download full resolution via product page](#)

Caption: Workflow for preparing and using **SK-J003-1n** in DMSO.

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting low-yielding reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [Technical Support Center: SK-J003-1n Catalyst]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15561560#sk-j003-1n-long-term-stability-in-dmso\]](https://www.benchchem.com/product/b15561560#sk-j003-1n-long-term-stability-in-dmso)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com